4-Amino-2-(trifluoromethyl)acetanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

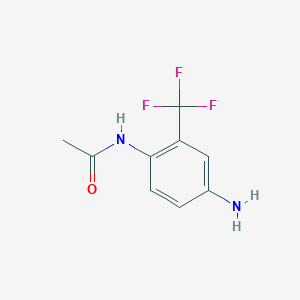

Structure

3D Structure

Properties

IUPAC Name |

N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUVWNQWAIVCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371043 | |

| Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134514-34-4 | |

| Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2-(trifluoromethyl)acetanilide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a fluorinated aromatic compound of interest in various research and development sectors. The document details its chemical identity, physicochemical characteristics, available spectral data, and relevant experimental protocols for its synthesis and analysis. Safety and handling precautions are also summarized. This guide is intended to serve as a core reference for professionals in chemistry, pharmacology, and materials science. A related isomer, 4'-Amino-3'-(trifluoromethyl)acetanilide, is noted for its applications as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and pesticides.[1]

Chemical Identity

This compound is an acetamide derivative of aniline containing a trifluoromethyl substituent.

-

IUPAC Name: N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[2][3][4]

-

Synonyms: 4'-Amino-2'-(trifluoromethyl)acetanilide, 2-Acetamido-5-aminobenzotrifluoride, N-(4-amino-2-(trifluoromethyl)phenyl)acetamide[2][4][5][6]

-

InChI: InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11,12)/h2-4H,13H2,1H3,(H,14,15)[2][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Weight | 218.18 g/mol | [1][4][5] |

| Monoisotopic Mass | 218.06669740 Da | [2][4] |

| Appearance | White to brown powder or solid | [7] |

| Melting Point | 137-139 °C | [5][6] |

| Boiling Point | 267.6 °C at 760 mmHg | [2][5] |

| Density | 1.378 g/cm³ | [5] |

| Flash Point | 115.6 °C | [5] |

| Vapor Pressure | 0.0081 mmHg at 25 °C | [2][5] |

| Water Solubility | Data for the specific compound is not readily available. The parent compound, acetanilide, is slightly soluble in water.[8][9] | |

| Solubility | Data for the specific compound is not readily available. Acetanilide is soluble in ethanol, diethyl ether, and acetone.[8][9] | |

| Refractive Index | 1.54 | [2][5] |

| Topological Polar Surface Area | 55.1 Ų | [2][4][5] |

| XLogP3 (LogP) | 0.7 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

-

¹H NMR Spectroscopy: 1D NMR spectral data for this compound is available.[4] The spectrum was acquired on a BRUKER AC-300 instrument.[4]

-

Infrared (IR) Spectroscopy: An FTIR spectrum, obtained using a KBr wafer technique, is available for this compound.[4]

-

Mass Spectrometry: The exact mass of the compound is 218.06700.[5]

Experimental Protocols

Synthesis Protocol: Multi-step Synthesis via a Benzonitrile Intermediate

This protocol outlines a plausible synthetic route adapted from methods for preparing structurally related compounds, such as 4-amino-2-trifluoromethyl benzonitrile, followed by a standard acetylation reaction.[9][10]

Step 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Precursor) [10]

-

Positional Bromination: m-Trifluoromethyl fluorobenzene is used as the starting material. It undergoes bromination using dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid with reflux.

-

Cyanide Displacement: The resulting 4-fluoro-2-methyl bromobenzene trifluoride is reacted with cuprous cyanide, typically in a polar aprotic solvent like DMF or NMP, to substitute the bromine atom with a cyano group.

-

Aminolysis: The 4-fluoro-2-trifluoromethyl benzonitrile product is then dissolved in ethanol in a sealed reaction vessel. Liquefied ammonia is introduced, and the mixture is heated to approximately 122 °C for 10 hours to replace the fluorine atom with an amino group, yielding the 4-amino-2-(trifluoromethyl)benzonitrile precursor.[10]

Step 2: Acetylation of 4-Amino-2-(trifluoromethyl)benzonitrile [9]

-

Reaction Setup: The 4-amino-2-(trifluoromethyl)aniline precursor is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Acetylation: Acetic anhydride is added dropwise to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain control. The reaction proceeds via nucleophilic acyl substitution on the aniline's amino group.[11]

-

Workup and Isolation: After the reaction is complete (monitored by TLC), the mixture is poured into cold water or an ice bath to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: Diagram 1: Synthetic workflow for this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For acetanilides, which may require derivatization to improve volatility, this method is highly applicable for identification and quantification.[12][13]

-

Sample Preparation: A known quantity of the this compound sample is accurately weighed and dissolved in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. An internal standard may be added for quantitative analysis.

-

Derivatization (Optional but Recommended): To enhance volatility and improve peak shape, the amino and/or amide groups can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Conditions:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set high enough to ensure rapid volatilization (e.g., 250 °C).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: A temperature gradient is employed, for instance, starting at 80 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5-10 minutes.

-

Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range, for example, from m/z 40 to 500.

-

Data Acquisition: Data is collected in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is compared against spectral libraries (e.g., NIST) and the expected fragmentation pattern to confirm the identity of this compound.

Structure-Property Relationships

The chemical structure of this compound directly influences its properties and potential applications. The trifluoromethyl group is a key feature, as it is highly electron-withdrawing and enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.[1]

Caption: Diagram 2: Key structural features and their influence on chemical properties.

Safety and Handling

This compound is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[2][3][6]

-

Precautions for Safe Handling: Handle in a well-ventilated area.[3][5][14] Avoid formation of dust and aerosols.[5][14] Wash hands thoroughly after handling.[3][15][16] Avoid contact with skin, eyes, and clothing.[3][14][15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical splash-resistant safety glasses or goggles).[2][3][14][16]

-

Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][14][15]

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell and rinse the mouth.[3][16]

-

In Case of Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[3]

-

In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes.[2][15]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. aksci.com [aksci.com]

- 4. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

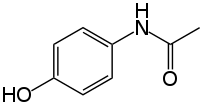

- 8. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetanilide - Wikipedia [en.wikipedia.org]

- 10. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 11. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. Analysis of amino acid isotopomers using FT-ICR MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)acetanilide (CAS: 134514-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)acetanilide, a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. While detailed biological studies on this specific molecule are limited in publicly available literature, its structural motifs are present in compounds with known analgesic, anti-inflammatory, and kinase-inhibiting activities. This document consolidates available physicochemical data, proposes a representative synthetic route with a detailed experimental protocol, and outlines potential areas for future research. The information is presented to support researchers and professionals in drug discovery and development in evaluating the potential of this compound.

Chemical Identity and Physicochemical Properties

This compound, with the systematic IUPAC name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide, is a substituted acetanilide.[1] The presence of a trifluoromethyl group can significantly influence its metabolic stability and lipophilicity, properties of interest in drug design.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 134514-34-4[1] |

| IUPAC Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[1] |

| Molecular Formula | C₉H₉F₃N₂O[1] |

| Synonyms | 4'-Amino-2'-(trifluoromethyl)acetanilide, 2-Acetamido-5-aminobenzotrifluoride |

| InChI Key | WTUVWNQWAIVCDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 218.18 g/mol | [1] |

| Melting Point | 137-139 °C | ChemicalBook |

| Boiling Point (Predicted) | 267.6 ± 40.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.378 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Information not available | |

| LogP (Predicted) | 0.84 | Guidechem |

| Vapor Pressure (Predicted) | 0.0081 mmHg at 25°C | Guidechem |

| Polar Surface Area | 55.1 Ų | PubChem |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acetylation of 5-Amino-2-(trifluoromethyl)aniline (Representative)

Materials:

-

5-Amino-2-(trifluoromethyl)aniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium acetate (optional, as a base)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-(trifluoromethyl)aniline in glacial acetic acid.

-

Acetylation: To the stirred solution, add acetic anhydride dropwise at room temperature. An exothermic reaction may be observed. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.

-

Hydrolysis of Excess Acetic Anhydride: After the reaction is complete, slowly add water to the reaction mixture to hydrolyze any unreacted acetic anhydride.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-water. The product, this compound, should precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified this compound.

-

Drying: Dry the purified crystals under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound in the public domain. However, the acetanilide scaffold is a well-known pharmacophore present in many analgesic and anti-inflammatory drugs. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity.

A structurally related compound, 4'-Amino-3'-(trifluoromethyl)acetanilide, has been reported as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. While this does not directly imply the same activity for the 2-(trifluoromethyl) isomer, it suggests a promising area of investigation.

Furthermore, other complex molecules containing the acetamide moiety have been investigated as inhibitors of various kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.

Given the structural similarities to known bioactive molecules, this compound could be a valuable building block or lead compound for the development of novel therapeutics in areas such as:

-

Analgesics and Anti-inflammatory Agents: Investigation into its effects on cyclooxygenase (COX) enzymes or other pain and inflammation pathways could be warranted.

-

Kinase Inhibitors: Screening against a panel of kinases could reveal potential anticancer or anti-inflammatory activities.

-

Agrochemicals: The trifluoromethyl group is common in modern pesticides and herbicides, making this compound a potential intermediate for new crop protection agents.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While raw spectral data is not provided here, the following techniques would be essential for structure elucidation and purity assessment:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the trifluoromethyl group.

-

IR (Infrared) Spectroscopy: To identify the functional groups present, such as the amine (-NH₂), amide (-NHC=O), and trifluoromethyl (-CF₃) groups.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and agrochemical research. This guide has summarized its known physicochemical properties and provided a representative synthetic protocol. The lack of extensive biological data presents an opportunity for researchers to explore its potential as a novel therapeutic agent or a valuable synthetic intermediate. Future studies should focus on a definitive synthesis and purification, followed by a thorough evaluation of its biological activities.

References

An In-depth Technical Guide to the Structure of 4-Amino-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 4-Amino-2-(trifluoromethyl)acetanilide. This compound is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance biological activity and metabolic stability.

Chemical Structure and Properties

This compound, with the CAS number 134514-34-4, possesses a molecular formula of C₉H₉F₃N₂O and a molecular weight of 218.18 g/mol .[1][2] The molecule consists of an acetanilide core substituted with an amino group at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring.

Below is a visualization of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉F₃N₂O | [1][2] |

| Molecular Weight | 218.18 g/mol | [1][2] |

| CAS Number | 134514-34-4 | [1][2][3][4] |

| Melting Point | 137-139 °C | [1][3][4] |

| Boiling Point | 267.6 °C at 760 mmHg | [1][4] |

| Density | 1.378 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in ethanol, methanol, and other organic solvents. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the acetylation of 4-amino-2-(trifluoromethyl)aniline using acetic anhydride.[6]

Materials:

-

4-amino-2-(trifluoromethyl)aniline

-

Acetic anhydride

-

Sodium acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

-

Stirring apparatus

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

In a suitable Erlenmeyer flask, dissolve a known quantity of 4-amino-2-(trifluoromethyl)aniline in dilute hydrochloric acid. The acid is used to protonate the amino group, forming the more soluble aniline hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium acetate in water.

-

To the solution of the aniline hydrochloride, add acetic anhydride with constant stirring.

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. The sodium acetate acts as a base to neutralize the hydrochloric acid and facilitate the acetylation reaction.

-

A precipitate of crude this compound should form.

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

-

For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons of the acetyl group. Based on data from similar acetanilide compounds, the following chemical shifts (δ) can be anticipated (in ppm, relative to TMS):[7][8][9]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (multiple) | 6.5 - 7.5 | m | 3H |

| -NH₂ (Amine) | ~4.8 (broad) | s | 2H |

| -NH- (Amide) | ~9.5 (broad) | s | 1H |

| -CH₃ (Acetyl) | ~2.0 | s | 3H |

The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific spectrometer frequency.

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[10][11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amine (-NH₂) and Amide (-NH-) |

| ~1670 | C=O stretching (Amide I) | Amide |

| ~1550 | N-H bending (Amide II) | Amide |

| 1300 - 1100 | C-F stretching | Trifluoromethyl (-CF₃) |

| ~1250 | C-N stretching | Aromatic amine and amide |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 218. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages.[12][13]

Expected Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway.

This technical guide provides a foundational understanding of the structure and properties of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable resource for the synthesis and characterization of this and related compounds.

References

- 1. echemi.com [echemi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 134514-34-4 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR spectrum [chemicalbook.com]

- 8. Acetanilide(103-84-4) 1H NMR spectrum [chemicalbook.com]

- 9. 4'-Aminoacetanilide(122-80-5) 1H NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. [Raman, FTIR spectra and normal mode analysis of acetanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Amino-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-2-(trifluoromethyl)acetanilide, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological significance through a hypothetical signaling pathway.

Core Chemical and Physical Properties

This compound, also known as N-[4-amino-2-(trifluoromethyl)phenyl]acetamide, is a substituted acetanilide derivative. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing metabolic stability and lipophilicity, which are desirable characteristics in drug design.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉F₃N₂O | [3] |

| Molecular Weight | 218.18 g/mol | [3][4] |

| CAS Number | 134514-34-4 | [3][5] |

| Melting Point | 137-139 °C | [5][6] |

| Boiling Point | 267.6 ± 40.0 °C (Predicted) | [6] |

| Density | 1.378 g/cm³ | [7] |

| Appearance | Beige to light brown powder | [1] |

| XLogP3 | 2.9 | [7] |

| Polar Surface Area | 55.1 Ų | [4] |

| IUPAC Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | [4] |

Experimental Protocols

2.1. Synthesis of this compound

This procedure is based on the acetylation of the corresponding aniline precursor, 4-amino-2-(trifluoromethyl)aniline.

Objective: To synthesize this compound via N-acetylation.

Materials:

-

4-amino-2-(trifluoromethyl)aniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium acetate

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-amino-2-(trifluoromethyl)aniline in glacial acetic acid.

-

Acetylation: While stirring, slowly add a molar equivalent of acetic anhydride to the solution. To facilitate the reaction, a catalytic amount of sodium acetate can be added.

-

Reaction: Heat the mixture under reflux for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the flask to room temperature and then pour the mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining acid and unreacted reagents.

-

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as crystals.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

2.2. Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.

Methods:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid) is a common starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (218.18 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

Visualized Workflows and Pathways

3.1. Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an acetanilide derivative as described in the protocol above.

Caption: General workflow for the synthesis and purification of this compound.

3.2. Hypothetical Antimicrobial Signaling Pathway

Trifluoromethylated aniline derivatives have shown potential as antimicrobial agents.[8] They may act by disrupting bacterial cell membranes and inhibiting key virulence factors.[8] The diagram below conceptualizes a hypothetical mechanism of action.

Caption: Hypothetical antimicrobial mechanism of a trifluoromethylated aniline derivative.

Applications and Significance

This compound serves as a crucial building block in medicinal chemistry and agrochemical synthesis.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various bioactive molecules, including potential analgesic and anti-inflammatory agents.[1][2] The trifluoromethyl group can enhance drug efficacy by improving metabolic stability and cell membrane permeability.[2]

-

Agrochemicals: This compound is also utilized in the development of modern herbicides and pesticides, where the trifluoromethyl group contributes to the potency and effectiveness of the final product.[1][2]

-

Biochemical Research: As a substituted aniline, it can be used in studies related to enzyme inhibition and metabolic pathways, aiding in the broader understanding of drug interactions and biological processes.[1]

-

Analytical Chemistry: It can be employed as a standard in various chromatographic and spectrometric methods for the analysis of complex mixtures.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 134514-34-4 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

physical and chemical properties of 4-Amino-2-(trifluoromethyl)acetanilide

An In-depth Technical Guide on 4-Amino-2-(trifluoromethyl)acetanilide

Introduction

This compound, with the CAS number 134514-34-4, is a substituted aromatic amine. Its chemical structure incorporates an acetamido group, an amino group, and a trifluoromethyl group attached to a benzene ring. This strategic combination of functional groups makes it a compound of interest in various chemical and pharmaceutical research areas. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for the development of bioactive molecules. This document provides a comprehensive overview of the known , along with relevant experimental protocols.

Chemical Structure and Identifiers

-

IUPAC Name : N-[4-amino-2-(trifluoromethyl)phenyl]acetamide

-

Synonyms : 2-Acetamido-5-aminobenzotrifluoride, 4'-Amino-2'-(trifluoromethyl)acetanilide

-

CAS Number : 134514-34-4

-

Molecular Formula : C₉H₉F₃N₂O

Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 218.18 g/mol | |

| Melting Point | 137-139°C | |

| Boiling Point | 267.6 ± 40.0 °C (Predicted) | |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Not explicitly stated for this specific isomer, but related compounds are beige to light brown or white powders. | |

| Flash Point | 115.6°C | |

| Vapor Pressure | 0.0081 mmHg at 25°C | |

| Refractive Index | 1.54 | |

| Storage | Store at Room Temperature |

Computed and Spectroscopic Properties

Computational models provide additional insights into the properties of the molecule.

| Property | Value | Source |

| pKa | 13.98 ± 0.70 (Predicted) | |

| XLogP3-AA | 218.06669740 | |

| Topological Polar Surface Area | 55.1 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Complexity | 242 | |

| Monoisotopic Mass | 218.06669740 Da |

Chemical Properties and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The reactivity of the molecule is dictated by its functional groups:

-

Amino Group (-NH₂) : The primary amino group is a nucleophilic site and can undergo reactions such as diazotization, acylation, and alkylation. It is an activating group, directing electrophilic aromatic substitution to the ortho and para positions.

-

Acetamido Group (-NHCOCH₃) : This is also an activating group, though less so than the amino group. It directs electrophilic substitution to the ortho and para positions. The amide bond can be hydrolyzed under acidic or basic conditions.

-

Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing and deactivating, making electrophilic aromatic substitution on the ring more difficult. It is generally very stable.

The compound is considered an irritant to the eyes, respiratory system, and skin.

Experimental Protocols

General Protocol for Purity Assessment by Titration

Purity of amino-containing aromatic compounds can be determined by diazotization titration.

-

Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as dilute hydrochloric acid.

-

Titration : Cool the solution to 0-5°C in an ice bath. Titrate slowly with a standardized solution of sodium nitrite.

-

Endpoint Detection : The endpoint can be detected using an external indicator like starch-iodide paper or potentiometrically. The persistence of a blue color on the starch-iodide paper (indicating excess nitrous acid) for at least two minutes signifies the endpoint.

-

Calculation : The purity is calculated based on the stoichiometry of the reaction between the aromatic amine and sodium nitrite.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to elucidate the molecular structure.

-

Sample Preparation : Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Analysis : Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis as a mull.

-

Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer.

-

Analysis : Identify characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Sample Preparation : Dissolve the sample in a suitable volatile solvent.

-

Data Acquisition : Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

-

Analysis : Observe the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general logical workflow for the synthesis and subsequent characterization of a chemical compound like this compound.

Caption: Logical workflow from precursor to final characterized product.

An In-depth Technical Guide to the Solubility of 4-Amino-2-(trifluoromethyl)acetanilide

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides a detailed overview of the available data and experimental protocols related to the solubility of 4-Amino-2-(trifluoromethyl)acetanilide, a key chemical intermediate. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this document furnishes a framework for its determination and presentation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below, offering a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₃N₂O | [1][2] |

| Molecular Weight | 218.18 g/mol | [2] |

| CAS Number | 134514-34-4 | [1][2] |

| Melting Point | 137-139°C | [2] |

| Boiling Point | 267.6°C at 760 mmHg | [1][2] |

| Density | 1.378 g/cm³ | [2] |

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a solid is the shake-flask method. This protocol provides a reliable and reproducible approach to ascertain the equilibrium solubility of this compound in various solvents.

1. Materials and Equipment:

- This compound (crystalline solid)

- Selected solvents of high purity

- Analytical balance

- Vials with screw caps

- Constant temperature shaker bath or incubator

- Syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

2. Procedure:

3. Data Calculation:

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Shake-Flask Solubility Determination Workflow.

References

Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)acetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4). The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

| Property | Value |

| IUPAC Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[1] |

| Synonyms | This compound, 4'-Amino-2'-(trifluoromethyl)acetanilide |

| CAS Number | 134514-34-4[1] |

| Molecular Formula | C₉H₉F₃N₂O[1] |

| Molecular Weight | 218.18 g/mol [1] |

| Chemical Structure |  |

Spectroscopic Data

While publicly available, comprehensive peak-listed spectroscopic data for this compound is limited, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and amide protons, and the methyl protons of the acetamido group.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (position 5) | 6.8 - 7.0 | Doublet of Doublets | ortho: ~8-9 Hz, meta: ~2-3 Hz |

| Aromatic H (position 3) | 6.9 - 7.1 | Doublet | meta: ~2-3 Hz |

| Aromatic H (position 6) | 7.2 - 7.4 | Doublet | ortho: ~8-9 Hz |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | - |

| Amide (-NH) | 9.0 - 10.0 | Singlet | - |

| Methyl (-CH₃) | 2.0 - 2.2 | Singlet | - |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak and several characteristic fragment ions.

| m/z | Assignment | Relative Intensity |

| 218 | [M]⁺ (Molecular Ion) | Moderate |

| 176 | [M - CH₂CO]⁺ | High |

| 159 | [M - NH₂COCH₃]⁺ | Moderate |

| 147 | [M - CF₃]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | High |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the amine and amide protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher).

-

Data Acquisition:

-

Record the spectrum at a standard temperature (e.g., 298 K).

-

Acquire the free induction decay (FID) over a spectral width appropriate for aromatic and aliphatic protons (e.g., -2 to 12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

IR Spectroscopy

Objective: To obtain a high-quality FTIR spectrum of the solid material.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its primary fragments.

Methodology (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FTIR spectroscopy (KBr pellet method).

Caption: General workflow for Mass Spectrometry (Electron Ionization).

References

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)acetanilide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route based on established chemical principles, and discusses its historical context within the broader class of acetanilide analgesics and the strategic use of trifluoromethyl groups in drug design. While specific biological targets and signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide explores the known biological activities of structurally related compounds to infer potential areas of pharmacological relevance.

Introduction

This compound, with the systematic IUPAC name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[1], is a substituted acetanilide featuring both an amino group and a trifluoromethyl group on the phenyl ring. The acetanilide scaffold has a long history in medicinal chemistry, dating back to the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide itself. The introduction of a trifluoromethyl group is a modern drug design strategy used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[2]. This unique combination of a historical pharmacophore and a modern medicinal chemistry moiety makes this compound a compound of significant interest for the development of new therapeutic agents and advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers working with this compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 134514-34-4 | [1][3] |

| Molecular Formula | C₉H₉F₃N₂O | [1][3] |

| Molecular Weight | 218.18 g/mol | [1] |

| Melting Point | 137-139 °C | [4] |

| Boiling Point (Predicted) | 267.6 ± 40.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.378 ± 0.06 g/cm³ | [4] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Topological Polar Surface Area | 55.1 Ų | [1][5] |

Discovery and History

The specific discovery of this compound is not well-documented in readily available scientific literature. However, its history can be understood within the context of two major streams of chemical and pharmaceutical development: the discovery of acetanilide analgesics and the rise of fluorine chemistry in drug discovery.

Acetanilide was one of the first synthetic analgesics, discovered serendipitously in 1886 to have fever-reducing properties. This sparked the development of a new class of pain-relieving and fever-reducing drugs.

The introduction of the trifluoromethyl group into organic molecules became a significant strategy in medicinal chemistry in the mid-20th century. Researchers found that this group could dramatically improve the pharmacological properties of a drug, including its efficacy and stability in the body[2]. It is therefore likely that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of fluorinated acetanilides, aiming to combine the known analgesic properties of the acetanilide core with the beneficial effects of the trifluoromethyl group.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-amino-2-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: To the stirred solution, add 1.1 equivalents of acetic anhydride and a catalytic amount of a base like pyridine.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. The crude product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Collect the crude product by filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While the raw spectral data is not publicly available, the following information has been reported for this compound:

| Spectroscopic Technique | Details | Reference |

| ¹H NMR | Spectrum available from John Wiley & Sons, Inc. Sample sourced from Maybridge Chemical Company Ltd. | [1] |

| FTIR | Spectrum obtained via KBr wafer technique. Available from John Wiley & Sons, Inc. Sample sourced from Maybridge Chemical Company Ltd. | [1] |

| Raman Spectroscopy | Spectrum available from John Wiley & Sons, Inc. | [1] |

Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are limited. However, the broader class of acetanilides is known for its analgesic and anti-inflammatory properties, which are generally attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.

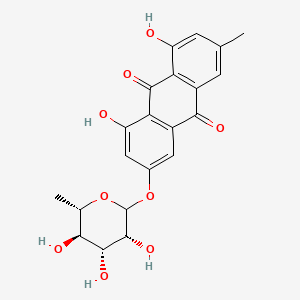

A related compound, 4-amino-2-trifluoromethyl-phenyl retinate, has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells[6][7]. This activity was linked to the regulation of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5)[6][7]. Upregulation of CRABP2 was associated with decreased proliferation, while downregulation of FABP5 was linked to reduced invasion and migration[7]. This suggests that the 4-amino-2-(trifluoromethyl)aniline core may be a valuable scaffold for targeting these pathways in cancer therapy.

Hypothesized Signaling Pathway in Cancer Cells

Caption: Hypothesized mechanism of a related derivative in cancer cells.

Conclusion

This compound is a fascinating molecule at the intersection of classical medicinal chemistry and modern drug design. While its own biological activities are not yet fully elucidated, its structural components suggest potential for development as an analgesic, anti-inflammatory, or even an anti-cancer agent. The synthetic accessibility and the known impact of the trifluoromethyl group on drug properties make it a compelling candidate for further investigation by researchers and drug development professionals. Future studies are needed to fully characterize its pharmacological profile and to explore its potential therapeutic applications.

References

- 1. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 134514-34-4 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery

Introduction

Trifluoromethylated anilines are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics often translate into enhanced pharmacological activity, making trifluoromethylated anilines valuable building blocks for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of trifluoromethylated anilines, focusing on their anticancer and antibacterial properties. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action.

Anticancer Activity of Trifluoromethylated Anilines

Trifluoromethylated aniline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various trifluoromethylated aniline derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives [1]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62 |

| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |

| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |

| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |

Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]

| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 3a | >50 | 28.3 | 29.1 | >50 |

| 3b | 25.4 | 24.4 | 27.8 | 45.6 |

| 3c | >50 | 32.1 | >50 | >50 |

| 3d | 42.3 | 35.8 | >50 | >50 |

| 4a | >50 | >50 | 26.7 | >50 |

Table 3: Cytotoxicity of Other Trifluoromethylated Aniline Derivatives [1]

| Compound ID | MCF7 (Breast) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) | SF-268 (CNS) GI50 (µM) |

| 4c | 1.02 | Not Specified | Not Specified |

| 6e | 0.42 | Not Specified | Not Specified |

| 4g | 0.52 | Not Specified | Not Specified |

| 6g | 0.15 | Not Specified | Not Specified |

| 5c | 0.49 | Not Specified | Not Specified |

Mechanism of Action: Induction of Apoptosis

Studies on trifluoromethyl-containing compounds suggest that their primary mode of anticancer action is the induction of apoptosis.[1] This programmed cell death is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Trifluoromethylated aniline derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48-72 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

-

IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.[1]

Annexin V staining is a common method to detect apoptotic cells by flow cytometry. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Antibacterial Activity of Trifluoromethylated Anilines

Certain trifluoromethylated aniline derivatives have shown significant activity against a range of bacteria, particularly Gram-positive strains. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS).

Quantitative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity of various trifluoromethylated aniline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Table 4: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [2]

| Compound | S. aureus (MRSA) MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. faecium MIC (µg/mL) |

| 6 | 1.56-3.12 | 1.56 | 3.12 | 1.56 |

| 10 | 3.12 | 6.25 | 6.25 | 3.12 |

| 11 | 3.12 | 3.12 | 6.25 | 3.12 |

| 12 | 3.12 | 3.12 | 6.25 | 3.12 |

| 13 | 3.12 | 6.25 | 12.5 | 6.25 |

| 18 | 0.78-1.56 | <0.78 | 1.56 | 1.56 |

| 19 | 1.56 | 1.56 | 3.12 | 1.56 |

| 20 | 1.56 | 1.56 | 3.12 | 1.56 |

| 25 | 0.78 | 1.56 | 3.12 | 0.78 |

Table 5: Antibacterial Activity of Trifluoro-Anilines Against Vibrio Species [3][4]

| Compound | V. parahaemolyticus MIC (µg/mL) | V. harveyi MIC (µg/mL) |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 100 | 100 |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | 50 | 50 |

Mechanism of Action: ROS Generation and Membrane Disruption

The antibacterial effect of many trifluoromethylated anilines is linked to their ability to induce oxidative stress in bacterial cells through the generation of ROS.[5] These ROS, such as superoxide anions and hydroxyl radicals, can damage essential cellular components like DNA, proteins, and lipids, leading to cell death. Additionally, the lipophilic nature of these compounds can facilitate their interaction with and disruption of the bacterial cell membrane.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trifluoromethylated aniline derivatives (test compounds)

-

Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions down the plate.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Treated and untreated bacterial cells

-

DCFH-DA solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat bacterial cells with the trifluoromethylated aniline derivative for a specified time.

-

Probe Loading: Incubate the cells with DCFH-DA solution (e.g., 10 µM) in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/535 nm). The fluorescence intensity is proportional to the level of intracellular ROS.

Trifluoromethylated anilines represent a promising class of compounds with significant potential in drug development. Their demonstrated anticancer and antibacterial activities, coupled with favorable physicochemical properties, make them attractive scaffolds for the design of new therapeutic agents. The induction of apoptosis in cancer cells and the generation of reactive oxygen species in bacteria are key mechanisms underlying their biological effects. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to further explore and harness the therapeutic potential of trifluoromethylated anilines. Further investigation into their specific molecular targets and detailed signaling pathways will undoubtedly pave the way for the development of more potent and selective drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of the Trifluoromethyl Group in Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates. This functional group exerts profound effects on a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. By modulating these key parameters, the CF3 group can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile, leading to improved efficacy, safety, and patient compliance. This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols for property assessment, and graphical representations of key workflows and biological pathways.

Introduction to Fluorine in Medicinal Chemistry

The use of fluorine in drug design has become increasingly common since the first fluorinated drug was commercialized in 1955.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for subtle yet powerful modifications of a molecule's characteristics.[1] Among fluorinated motifs, the trifluoromethyl group is one of the most prevalent and impactful.[2] It is frequently employed to enhance critical drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[1][3][4] This guide will explore the specific advantages conferred by the CF3 group, providing a technical resource for its rational application in drug discovery.

Core Physicochemical and Biological Effects

The introduction of a CF3 group into a bioactive molecule induces a cascade of changes in its fundamental properties, which are leveraged by medicinal chemists to overcome development challenges.[5][6] These modifications can enhance interactions with biological targets and improve pharmacokinetic characteristics.[6]

dot

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Amino-2-(trifluoromethyl)acetanilide: A Guide for Researchers

For Immediate Release

[CITY, STATE] – [DATE] – As the landscape of drug discovery continues to evolve, the exploration of novel chemical scaffolds with therapeutic promise is paramount. 4-Amino-2-(trifluoromethyl)acetanilide, a structurally distinct acetanilide derivative, presents a compelling starting point for research and development in oncology, inflammation, and pain management. This technical guide provides an in-depth overview of the compound's properties and outlines key potential research areas for scientists and drug development professionals.

Core Compound Properties

This compound is an aromatic amine distinguished by an acetamido group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1] A summary of its physicochemical properties is provided in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₃N₂O | [2] |

| Molecular Weight | 218.18 g/mol | [2] |

| CAS Number | 134514-34-4 | [2] |

| Melting Point | 137-139 °C | [3] |

| Boiling Point | 267.6 °C at 760 mmHg | [3] |

| XLogP3 | 2.9 | [3] |

| Polar Surface Area | 55.1 Ų | [3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Appearance | Beige to light brown powder | [4] |

Potential Research Areas and Methodologies

While direct biological data for this compound is limited, research on its close structural analogs and derivatives provides a strong rationale for its investigation in several key therapeutic areas.

Anticancer Activity

A retinate derivative of this compound has demonstrated significant potential in inhibiting the proliferation, invasion, and migration of breast cancer cells. This activity is proposed to be mediated through the independent regulation of two key intracellular lipid-binding proteins: Cellular Retinoic Acid Binding Protein 2 (CRABP2) and Fatty Acid Binding Protein 5 (FABP5).

Proposed Mechanism of Action:

-

Upregulation of CRABP2: This is hypothesized to inhibit cell proliferation. CRABP2 is a key component of the retinoic acid signaling pathway, responsible for transporting retinoic acid into the nucleus to modulate gene expression related to cell differentiation.

-

Downregulation of FABP5: This is suggested to inhibit cancer cell invasion and migration. FABP5 is involved in transporting fatty acids and has been linked to pro-proliferative and inflammatory signaling pathways.

This dual-regulatory activity suggests a promising avenue for differentiation therapy in oncology.

References

An In-Depth Technical Guide to the Safety and Handling of 4-Amino-2-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals. While this guide provides a detailed overview of available safety and handling information, data for 4-Amino-2-(trifluoromethyl)acetanilide is limited in some areas. In the absence of specific data for this compound, information on structurally related chemicals, such as other substituted anilines and trifluoromethyl-containing compounds, has been included to provide a more complete understanding of the potential hazards. Always consult the most current SDS from your supplier before handling this chemical.

Chemical Identification and Physical Properties

This compound is a substituted aromatic amine that serves as a building block in various chemical syntheses. Understanding its fundamental properties is the first step in ensuring its safe handling.

| Property | Value | Reference |

| Chemical Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | [1] |

| Synonyms | 4'-Amino-2'-(trifluoromethyl)acetanilide, 2-Acetamido-5-aminobenzotrifluoride | [1] |

| CAS Number | 134514-34-4 | [1][2] |

| Molecular Formula | C₉H₉F₃N₂O | [1] |

| Molecular Weight | 218.18 g/mol | [1] |

| Physical State | Solid, powder | [1][3] |

| Appearance | White to light pink or brown crystalline solid | [3][4] |

| Melting Point | 137-139 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [4] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a comprehensive GHS classification for this compound is not consistently reported across all sources, the available information suggests the following:

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| [2][4] |

| Skin Corrosion/Irritation | Data not available | May cause skin irritation | Warning |

| [2][3][5] |

| Serious Eye Damage/Eye Irritation | Data not available | May cause serious eye irritation | Warning |

| [2][3][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Data not available | May cause respiratory irritation | Warning |

| [3][5] |

| Hazardous to the Aquatic Environment, Acute Hazard | Data not available | ||||

| Hazardous to the Aquatic Environment, Chronic Hazard | Data not available |

Note: The hazard classifications for skin, eye, and respiratory irritation are based on general knowledge of aromatic amines and related compounds, as specific data for this compound is lacking.[2][3][5]

Toxicological Information

| Toxicity Endpoint | Result | Species | Method/Reference |

| Acute Oral Toxicity (LD50) | No data available for this specific compound. Acetanilide (a related compound) has an LD50 of 800 mg/kg. | Rat | For Acetanilide |

| Acute Dermal Toxicity (LD50) | No data available | ||

| Acute Inhalation Toxicity (LC50) | No data available | ||

| Skin Corrosion/Irritation | No specific data available. Aromatic amines can be irritating to the skin.[2][5] | ||

| Serious Eye Damage/Irritation | No specific data available. Aromatic amines can be irritating to the eyes.[2][5] | ||

| Respiratory or Skin Sensitization | No data available | ||

| Germ Cell Mutagenicity | No data available | ||

| Carcinogenicity | No data available | ||

| Reproductive Toxicity | No data available | ||

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory tract irritation.[3][5] | ||

| Specific Target Organ Toxicity - Repeated Exposure | No data available | ||

| Aspiration Hazard | Not applicable (solid) |

Safety and Handling Precautions

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][5] Local exhaust ventilation is recommended.[2]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place. The following are minimum recommendations:

| PPE Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | [1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | [1][2] |

| A lab coat or other protective clothing to prevent skin contact. | [2] | |